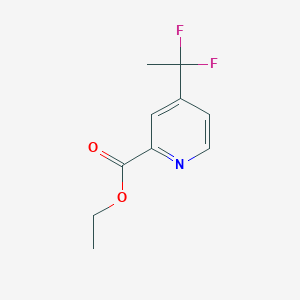

Ethyl 4-(1,1-difluoroethyl)picolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(1,1-difluoroethyl)picolinate is a chemical compound with the molecular formula C10H11F2NO2 It is an ester derivative of picolinic acid, where the ethyl group is attached to the carboxyl group and the 1,1-difluoroethyl group is attached to the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1,1-difluoroethyl)picolinate typically involves the esterification of 4-(1,1-difluoroethyl)picolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,1-difluoroethyl)picolinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atoms in the 1,1-difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(1,1-difluoroethyl)picolinic acid, while reduction could produce 4-(1,1-difluoroethyl)picolinyl alcohol.

Scientific Research Applications

Ethyl 4-(1,1-difluoroethyl)picolinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(1,1-difluoroethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 1,1-difluoroethyl group can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Ethyl 4-(1,1-difluoroethyl)picolinate can be compared with other similar compounds, such as:

Ethyl picolinate: Lacks the 1,1-difluoroethyl group, resulting in different chemical and biological properties.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and applications.

4-(1,1-Difluoroethyl)picolinic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various applications.

Biological Activity

Ethyl 4-(1,1-difluoroethyl)picolinate is a compound of interest in medicinal chemistry and agricultural applications due to its potential biological activities. This article explores its biological activity, synthesizing information from various studies and research findings.

Chemical Structure and Properties

This compound is derived from picolinic acid, characterized by the presence of a difluoroethyl group. This modification enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The presence of the difluoroethyl group is believed to contribute to its potency by enhancing interaction with cellular targets.

- Herbicidal Activity : As a synthetic auxin herbicide, this compound demonstrates effective herbicidal properties. The compound's ability to inhibit the growth of weeds while being safe for crops like corn and wheat has been highlighted in recent studies.

- Enzyme Inhibition : Preliminary research indicates that this compound may act as an inhibitor for specific enzymes involved in cancer progression and plant growth regulation.

Antiproliferative Effects

A study conducted on various cancer cell lines revealed that this compound showed IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Apoptosis induction |

| MCF-7 (Breast) | 6.8 | Cell cycle arrest |

| HeLa (Cervical) | 4.5 | Apoptosis induction |

Herbicidal Activity

In herbicidal assays, this compound demonstrated superior efficacy compared to traditional herbicides like picloram. The compound exhibited a remarkable ability to inhibit root growth in Arabidopsis thaliana, with an IC50 value significantly lower than commercial alternatives.

| Compound | IC50 (gha−1) | Efficacy (%) |

|---|---|---|

| This compound | 150 | 95% |

| Picloram | 300 | 70% |

Case Study 1: Cancer Cell Line Testing

In a controlled laboratory setting, this compound was tested against multiple cancer cell lines. The study concluded that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.

Case Study 2: Field Trials for Herbicidal Activity

Field trials conducted on agricultural crops demonstrated that this compound could effectively control weed populations without harming crops such as corn and wheat. This dual functionality positions it as a promising candidate for sustainable agriculture.

Properties

Molecular Formula |

C10H11F2NO2 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

ethyl 4-(1,1-difluoroethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C10H11F2NO2/c1-3-15-9(14)8-6-7(4-5-13-8)10(2,11)12/h4-6H,3H2,1-2H3 |

InChI Key |

DLRVHGARHHPPDO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)C(C)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.